molecular formula C10H15ClN2O2 B13565797 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylicacidhydrochloride

2-ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylicacidhydrochloride

Cat. No.: B13565797
M. Wt: 230.69 g/mol
InChI Key: YXYKHEZXTULFFY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid and hydrochloride groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride (CAS No. 32275-62-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and research findings related to its biological activity.

  • Molecular Formula : C10H14N2O2
  • Molecular Weight : 194.23 g/mol
  • CAS Number : 32275-62-0
  • Structural Formula :
    • SMILES: CCN1C(=C2CCCCC2=N1)C(=O)O
    • InChI Key: SKWGJKUOJHNXHI-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that derivatives of tetrahydroindazole compounds exhibit various biological activities, particularly anti-inflammatory and analgesic properties. The specific compound has been studied for its potential therapeutic effects.

Case Studies and Research Findings

  • Synthesis and Evaluation of Anti-inflammatory Activity :
    • A series of indazole derivatives were synthesized to evaluate their anti-inflammatory properties through the carrageenan edema test. The results indicated that certain derivatives possess considerable anti-inflammatory activity, which may extend to the compound .
  • Pharmacological Profiles :
    • The pharmacological profiles of tetrahydroindazole derivatives indicate potential applications in treating conditions associated with inflammation and pain management. The mechanism is believed to involve inhibition of inflammatory mediators such as cytokines and chemokines .

Table 1: Comparison of Biological Activities of Indazole Derivatives

Compound NameED50 Value (mg/kg)Activity Type
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid3.5Anti-inflammatory
2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acidTBDPotential Anti-inflammatory

Table 2: Synthesis Methods for Indazole Derivatives

MethodologyDescription
Condensation ReactionUtilizes phenylhydrazine with cyclohexanone derivatives to synthesize indazoles .
CyclizationInvolves cyclization reactions to form the indazole ring structure from various precursors .

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

2-ethyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c1-2-12-6-8-4-3-7(10(13)14)5-9(8)11-12;/h6-7H,2-5H2,1H3,(H,13,14);1H

InChI Key

YXYKHEZXTULFFY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2CCC(CC2=N1)C(=O)O.Cl

Origin of Product

United States

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